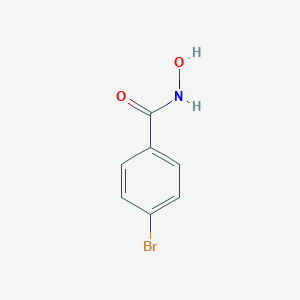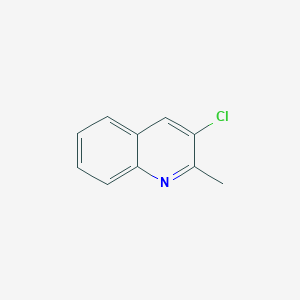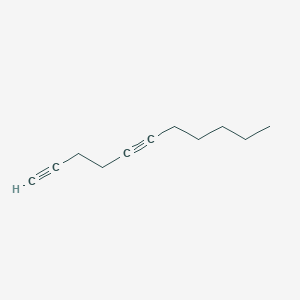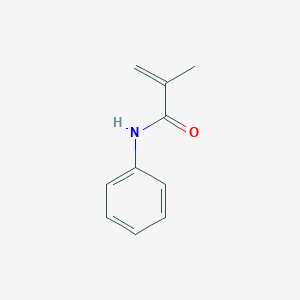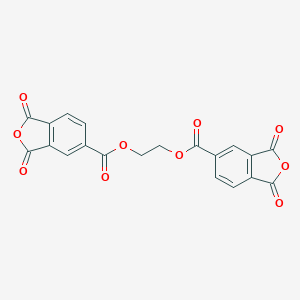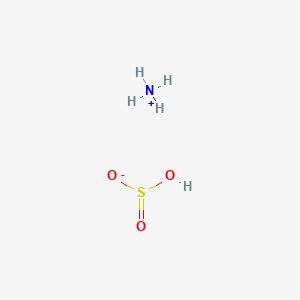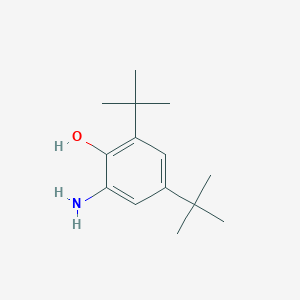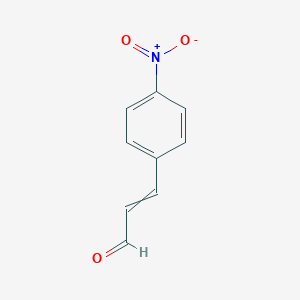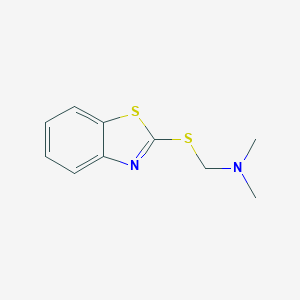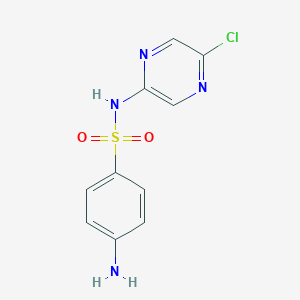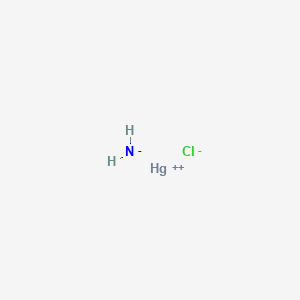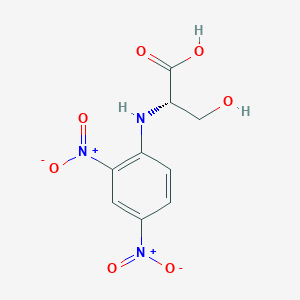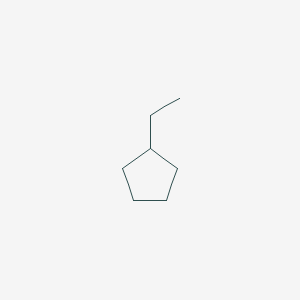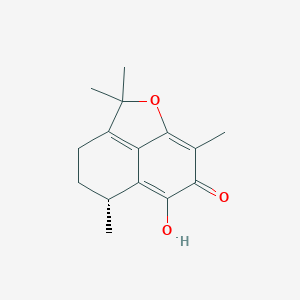
Perezinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perezinone is a natural product that has been isolated from the fungus, Phoma sp. It has been found to possess a range of interesting biological activities and has attracted considerable attention from the scientific community.
Mechanism Of Action
The mechanism of action of perezinone is not fully understood. However, it is thought to act by inhibiting the growth of microorganisms by disrupting their cell membrane. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
Perezinone has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several fungal and bacterial strains, including Candida albicans, Staphylococcus aureus, and Escherichia coli. It has also been found to induce apoptosis in cancer cells and to have immunomodulatory effects.
Advantages And Limitations For Lab Experiments
One of the advantages of perezinone is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of microbial growth and development. However, one of the limitations of perezinone is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the research on perezinone. One area of interest is the development of new drugs based on the structure of perezinone. Another area of interest is the study of the mechanisms of action of perezinone, which could lead to the development of new antimicrobial agents. Additionally, the immunomodulatory effects of perezinone could be further explored for their potential use in the treatment of autoimmune diseases. Finally, the synthesis of new derivatives of perezinone could lead to the discovery of compounds with even more potent biological activities.
Synthesis Methods
Perezinone is a complex natural product that has been synthesized by several research groups. The most common method for synthesizing perezinone involves the use of a palladium-catalyzed cross-coupling reaction between a vinyl iodide and a boronic acid. The reaction is carried out under mild conditions and results in a high yield of perezinone.
Scientific Research Applications
Perezinone has been found to possess a range of interesting biological activities, including antifungal, antibacterial, and antitumor activities. It has also been found to have immunomodulatory effects and to be a potent inhibitor of the enzyme, acetylcholinesterase. These properties make perezinone a promising candidate for the development of new drugs.
properties
CAS RN |
10124-08-0 |
|---|---|
Product Name |
Perezinone |
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(7R)-9-hydroxy-3,3,7,11-tetramethyl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4(12),8-trien-10-one |
InChI |
InChI=1S/C15H18O3/c1-7-5-6-9-11-10(7)13(17)12(16)8(2)14(11)18-15(9,3)4/h7,17H,5-6H2,1-4H3/t7-/m1/s1 |
InChI Key |
GPLYVANRJRWDMO-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O |
SMILES |
CC1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O |
Canonical SMILES |
CC1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



